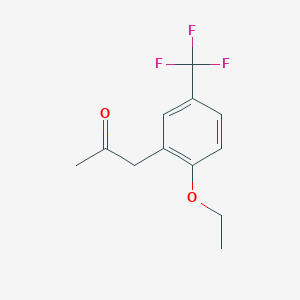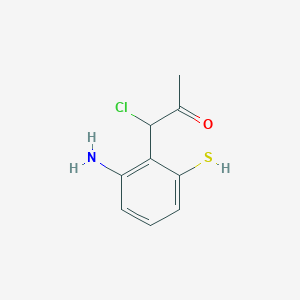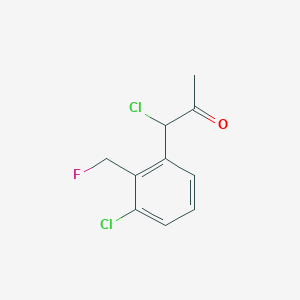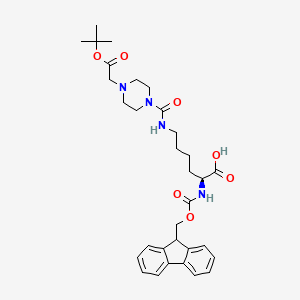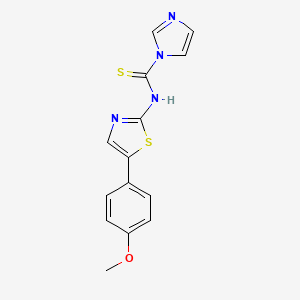
N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide is a complex organic compound that features a thiazole ring and an imidazole ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The presence of a methoxyphenyl group further enhances its potential for diverse chemical reactivity and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide typically involves multi-step procedures. One common method includes the reaction of 5-(4-methoxyphenyl)thiophen-2-amine with substituted aromatic carbonyl halides in the presence of coupling reagents like CDI (carbonyldiimidazole) and Et3N (triethylamine) under reflux conditions . The reaction conditions often require controlled temperatures and the use of dry solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
科学的研究の応用
N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
- N-(4-methyl-5-(4-(substituted phenylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)benzamides
- 5-(4-methoxyphenyl)thiophen-2-amine derivatives
Uniqueness
N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide is unique due to its specific combination of thiazole and imidazole rings, along with the methoxyphenyl group. This unique structure contributes to its diverse chemical reactivity and potential for various biological activities, distinguishing it from other similar compounds.
特性
分子式 |
C14H12N4OS2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]imidazole-1-carbothioamide |
InChI |
InChI=1S/C14H12N4OS2/c1-19-11-4-2-10(3-5-11)12-8-16-13(21-12)17-14(20)18-7-6-15-9-18/h2-9H,1H3,(H,16,17,20) |
InChIキー |
LZNSBKRVTSLHIE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CN=C(S2)NC(=S)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


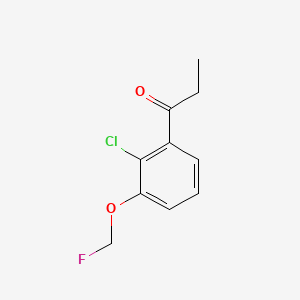
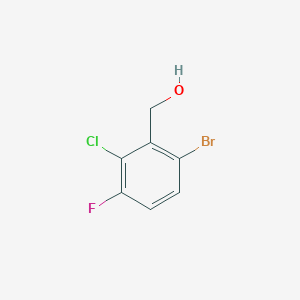
![(3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B14048506.png)
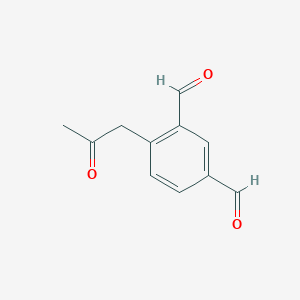



![7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)

